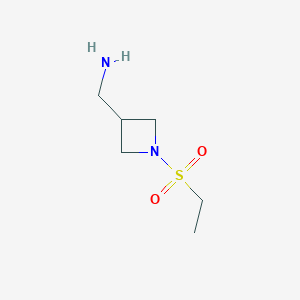

(1-Ethylsulfonylazetidin-3-yl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

(1-ethylsulfonylazetidin-3-yl)methanamine |

InChI |

InChI=1S/C6H14N2O2S/c1-2-11(9,10)8-4-6(3-7)5-8/h6H,2-5,7H2,1H3 |

InChI Key |

SKQIBJXOEPFHER-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N1CC(C1)CN |

Origin of Product |

United States |

Stereochemical Aspects in the Synthesis of 1 Ethylsulfonylazetidin 3 Yl Methanamine Derivatives

Enantioselective Synthesis of Azetidines

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For azetidine (B1206935) derivatives, this is crucial as different enantiomers can exhibit distinct biological activities. Various methods have been developed to access enantioenriched azetidines.

One prominent strategy involves asymmetric organocatalysis. For instance, a high-yielding protocol has been developed for the enantioselective synthesis of C2-functionalized azetidines starting from simple aldehydes. nih.gov This method utilizes an organocatalytic α-chlorination step to establish the stereocenter, leading to azetidines with enantiomeric excesses (ee) ranging from 84–92%. nih.gov

Chiral phase-transfer (PT) catalysis represents another powerful tool. nih.gov The enantioselective synthesis of spiro-3,2′-azetidine oxindoles has been achieved with high enantiomeric ratios (up to 2:98 er) through an intramolecular C–C bond formation. nih.gov This reaction is facilitated by a novel chiral cation phase-transfer catalyst derived from a cinchona alkaloid, which activates the substrate and controls the stereochemical outcome. nih.gov

Furthermore, chiral auxiliaries are widely employed to induce enantioselectivity. A general and scalable approach to chiral C2-substituted monocyclic azetidines uses inexpensive and commercially available tert-butanesulfinamides. acs.org This method relies on the powerful chiral induction of the sulfinamide group, which can be easily cleaved after the azetidine ring has been formed. acs.org

Table 1: Examples of Enantioselective Azetidine Synthesis

| Method | Catalyst/Auxiliary | Substrate Type | Stereoselectivity |

|---|---|---|---|

| Organocatalysis | Chiral amine catalyst | Aldehyd | 84–92% ee |

| Phase-Transfer Catalysis | Cinchona alkaloid-derived catalyst | N-(3-chloropropyl) oxindole | up to 98% ee |

| Chiral Auxiliary | tert-Butanesulfinamide | 1,3-bis-electrophile | High diastereoselectivity |

| Gold Catalysis | Et3PAuNTf2 | Chiral N-propargylsulfonamide | 81% ee |

Diastereoselective Control in Azetidine Ring Formation

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is essential. In azetidine synthesis, this often involves controlling the geometry of substituents on the four-membered ring.

A general, scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines. acs.orgresearchgate.net Spectroscopic analysis of the products confirmed that the substituents at the C2 and C3 positions of the azetidine ring were arranged in a trans geometry. acs.org This diastereoselectivity arises from kinetic control during the ring-formation step. acs.orgresearchgate.net While the formation of a five-membered pyrrolidine (B122466) ring is thermodynamically more favorable, the kinetically controlled reaction pathway preferentially leads to the strained four-membered azetidine ring. acs.orgresearchgate.net Computational studies using density functional theory (DFT) revealed that the Gibbs free energy difference between the transition states leading to the cis and trans diastereomers is approximately 10 kJ mol⁻¹. acs.orgresearchgate.net At low reaction temperatures, this small energy difference is sufficient to provide high diastereoselectivity. acs.orgresearchgate.net

Influence of Chiral Catalysts and Auxiliaries on Azetidine Stereoselectivity

The selection of a chiral catalyst or auxiliary is paramount in directing the stereochemical outcome of a reaction. wikipedia.org These chiral agents create a biased environment that favors the formation of one stereoisomer over others.

Chiral Catalysts

Chiral Phosphoric Acids: BINOL-derived chiral phosphoric acids have been used in the catalytic intermolecular desymmetrization of azetidines. researchgate.net These catalysts operate through bifunctional activation, interacting with both the azetidine nitrogen and the incoming nucleophile. researchgate.net The enantioselectivity is governed by the ability of the substrates to fit into the chiral pocket of the catalyst, minimizing steric distortion and maximizing favorable non-covalent interactions. researchgate.net

Metal-Based Catalysts: A variety of chiral metal catalysts have been applied to azetidine synthesis. A chiral β-ketoiminato cobalt(II) catalyst has been used for the enantioselective synthesis of C2-symmetrical cyclic amines from diols. organic-chemistry.org Photo-induced copper catalysis enables a [3+1] radical cascade cyclization to produce substituted azetidines. nih.gov Additionally, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a route to chiral azetidin-3-ones. nih.gov

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org

tert-Butanesulfinamide: This auxiliary is highly effective for the synthesis of chiral amines and has been adapted for azetidine synthesis. acs.orgnih.gov It provides strong chiral induction and can be easily removed under acidic conditions after the desired stereocenter(s) have been set. acs.orgnih.gov

(S)-1-Phenylethylamine: This readily available chiral amine has been used as both a chiral auxiliary and a source of the nitrogen atom in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org

N-Borane Complexes: The diastereoselective α-alkylation of azetidine-2-carbonitriles can be achieved by forming an N-borane complex. nih.gov In this system, an N-((S)-1-arylethyl) group acts as a chiral auxiliary, directing the approach of the electrophile to the opposite face. nih.gov

Table 2: Selected Chiral Catalysts and Auxiliaries in Azetidine Synthesis

| Type | Example | Application |

|---|---|---|

| Catalyst | BINOL-derived Phosphoric Acid | Desymmetrization of N-acyl-azetidines |

| Catalyst | Chiral β-ketoiminato Cobalt(II) | Enantioselective reduction for chiral amine synthesis |

| Catalyst | Gold(I) Complex | Oxidative cyclization to azetidin-3-ones |

| Auxiliary | tert-Butanesulfinamide | Synthesis of C2-substituted azetidines |

| Auxiliary | (S)-1-Phenylethylamine | Synthesis of azetidine-2,4-dicarboxylic acids |

| Auxiliary | N-((S)-1-arylethyl) group | Diastereoselective α-alkylation of azetidine-2-carbonitriles |

Regioselectivity Control in Substituted Azetidine Ring Formation

Regioselectivity refers to the control of the orientation of bond formation, particularly when a reaction can occur at multiple sites. In the context of azetidine synthesis from unsymmetrical precursors, controlling which C-N or C-C bond closes the ring is critical to avoid the formation of constitutional isomers.

The regioselectivity of azetidine ring formation is often governed by the specific reaction mechanism. In the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by Lanthanum(III) triflate (La(OTf)₃), the reaction proceeds with high regioselectivity to form azetidines rather than the alternative pyrrolidine products. frontiersin.orgnih.gov This demonstrates the power of Lewis acid catalysis in directing the nucleophilic attack of the amine to the correct carbon of the epoxide.

In other cyclization reactions, the outcome can be dictated by either kinetic or thermodynamic control. acs.org The formation of 2-arylazetidines via the cyclization of metalated N-benzylaminomethyloxiranes is a kinetically controlled process. acs.orgresearchgate.net Despite the greater thermodynamic stability of the corresponding five-membered pyrrolidine ring, the transition state energy for the 4-exo-tet cyclization to the azetidine is lower, making it the favored pathway. acs.orgresearchgate.net

The regioselectivity of ring-opening reactions of existing azetidines is also a key consideration. The outcome is highly dependent on the substituents present on the ring. magtech.com.cnresearchgate.net Electronic effects typically dominate, with nucleophilic attack favoring carbon atoms adjacent to nitrogen that bear unsaturated groups like aryl, alkenyl, or cyano moieties, which can stabilize the transition state. magtech.com.cnresearchgate.net However, sterically bulky nucleophiles may preferentially attack the less substituted carbon atom adjacent to the nitrogen, a process controlled by steric hindrance. magtech.com.cnresearchgate.net

Reactivity and Mechanistic Studies of 1 Ethylsulfonylazetidin 3 Yl Methanamine and N Sulfonylazetidines

Strain-Driven Reactivity Profile of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral geometry. This inherent strain is a primary driver of the reactivity of azetidines, making them susceptible to reactions that relieve this strain. rsc.orgrsc.orgresearchwithrutgers.com The ring strain energy of azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly reactive and less stable aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.orgresearchgate.net This balance of strain and stability allows for facile handling while enabling unique reactivity under specific conditions. rsc.orgrsc.orgresearchwithrutgers.com

The presence of an electron-withdrawing sulfonyl group on the nitrogen atom, as in (1-Ethylsulfonylazetidin-3-yl)methanamine, further activates the azetidine ring towards nucleophilic attack. This activation facilitates ring-opening reactions, a key feature of the chemistry of N-sulfonylazetidines. beilstein-journals.org The sulfonyl group enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles.

| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine (B122466) | 5 | 5.4 |

| Piperidine | 6 | ~0 |

Ring-Opening Reactions of N-Sulfonylazetidines

The strain inherent in the four-membered ring of N-sulfonylazetidines makes them excellent substrates for ring-opening reactions. rsc.org These reactions are typically initiated by nucleophiles and can be promoted by Lewis acids. iitk.ac.in The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. magtech.com.cn For an unsubstituted N-sulfonylazetidine, nucleophilic attack can occur at either of the equivalent methylene (B1212753) carbons adjacent to the nitrogen atom.

A variety of nucleophiles can participate in the ring-opening of N-sulfonylazetidines, leading to a diverse array of functionalized acyclic products. These reactions underscore the utility of N-sulfonylazetidines as synthetic intermediates. rsc.org

| Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Alcohols | Lewis acid catalysis | γ-Amino ethers |

| Thiols | Base catalysis | γ-Amino thioethers |

| Amines | Heat or acid catalysis | 1,3-Diamines |

| Halides | Lewis acid catalysis | γ-Haloamines |

| Organometallic reagents (e.g., Grignard, organocuprates) | - | Substituted amines |

Reactivity of the Primary Aminomethyl Moiety in this compound

The this compound molecule possesses a primary aminomethyl group at the 3-position of the azetidine ring. This functional group exhibits the typical reactivity of a primary amine and can undergo a variety of chemical transformations. These reactions generally leave the N-sulfonylazetidine ring intact, provided that conditions promoting ring-opening are avoided.

Common reactions of the primary aminomethyl group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles.

The nucleophilicity of the primary amine can be modulated by the electronic effects of the N-sulfonylazetidine ring.

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The synthesis of N-sulfonylazetidines can be achieved through several routes, including the intramolecular cyclization of γ-haloamines. frontiersin.org For instance, the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a modern approach to constructing the azetidine ring. rsc.org The mechanism involves the formation of a palladium(IV) intermediate, followed by reductive elimination to furnish the four-membered ring. rsc.org

Ring-opening reactions of N-sulfonylazetidines with nucleophiles typically proceed via an SN2-type mechanism. iitk.ac.inias.ac.in In the presence of a Lewis acid, the nitrogen atom of the azetidine ring coordinates to the acid, which further activates the ring towards nucleophilic attack. The nucleophile then attacks one of the ring carbons from the backside, leading to inversion of stereochemistry if the carbon is chiral, and concomitant cleavage of the C-N bond to open the ring. iitk.ac.in

Functional Group Compatibility and Transformations Involving the Ethylsulfonyl Group

The ethylsulfonyl group in this compound is a robust functional group that is compatible with a wide range of reaction conditions. google.com It is generally stable to many oxidizing and reducing agents, as well as acidic and basic conditions that are not harsh enough to promote ring-opening of the azetidine.

However, the sulfonyl group can also serve as a protecting group for the nitrogen atom and can be removed under specific reductive conditions, although this can be challenging. organic-chemistry.org The sulfur atom of the sulfonyl group is in its highest oxidation state and is therefore resistant to oxidation. Transformations of the ethyl group itself are less common but could potentially be achieved under radical conditions. The sulfonyl group can also act as a blocking group in aromatic substitution reactions, though this is not directly applicable to the saturated azetidine ring. masterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization of 1 Ethylsulfonylazetidin 3 Yl Methanamine and Azetidine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Azetidine (B1206935) Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For azetidine systems, ¹H and ¹³C NMR, in conjunction with two-dimensional (2D) experiments, provide critical information regarding the molecular framework and stereochemistry. ipb.pt

A complete assignment of proton and carbon signals is achieved through a combination of 1D and 2D NMR techniques. scielo.br The chemical shifts of the azetidine ring protons are typically found in the upfield region, reflecting the strained, saturated nature of the heterocycle. The presence of the electron-withdrawing ethylsulfonyl group on the nitrogen atom is expected to shift the adjacent ring protons (at C2 and C4) downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1-Ethylsulfonylazetidin-3-yl)methanamine.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Azetidine C2/C4 (CH₂) | 3.8 - 4.2 (t) | 50 - 55 |

| Azetidine C3 (CH) | 2.8 - 3.3 (m) | 30 - 35 |

| Methanamine (CH₂) | 2.9 - 3.4 (d) | 40 - 45 |

| Ethyl (SO₂-CH₂) | 3.0 - 3.5 (q) | 45 - 50 |

| Ethyl (CH₃) | 1.2 - 1.5 (t) | 7 - 10 |

| Amine (NH₂) | 1.5 - 2.5 (br s) | - |

Note: Predicted values are based on typical shifts for substituted azetidines and related structures. Actual values may vary based on solvent and other experimental conditions.

The puckered nature of the azetidine ring gives rise to distinct spatial relationships between its substituents, which can be probed using NMR. The magnitude of the vicinal proton-proton coupling constants (³J) across the ring is highly dependent on the dihedral angle between the coupled protons, allowing for the assignment of relative stereochemistry. For substituted azetidines, the coupling constant between cis protons (Jcis) is generally larger than that between trans protons (Jtrans). ipb.pt For example, Jcis values are often reported in the range of 8.4-8.9 Hz, whereas Jtrans values are typically lower, around 5.8-7.9 Hz. ipb.pt

The Nuclear Overhauser Effect (NOE) provides definitive evidence of through-space proximity between protons, typically within 5 Å. columbia.edu In a 2D NOESY or ROESY experiment, cross-peaks are observed between protons that are close to each other in space, regardless of their through-bond connectivity. For a substituted azetidine, an NOE between a substituent at C3 and a proton at C2 or C4 would provide clear evidence for a cis relationship. ipb.ptresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR experiment that reveals long-range (typically 2-3 bond) correlations between protons and carbons. This technique is invaluable for piecing together the molecular skeleton, especially for confirming the positions of substituents on the azetidine ring. mdpi.comcore.ac.uk

For this compound, HMBC is crucial for confirming the following key connectivities:

A correlation between the methylene (B1212753) protons of the ethyl group (SO₂-CH ₂) and the carbon atoms of the azetidine ring (C2/C4) would establish the N-sulfonyl linkage.

Correlations between the proton at C3 of the azetidine ring and the carbon of the methanamine side chain (-C H₂NH₂) would confirm the attachment point of this substituent.

Correlations between the methanamine protons (-CH ₂NH₂) and C3 of the azetidine ring would provide complementary evidence for the substitution pattern. scielo.brbeilstein-journals.org

Table 2: Key Expected HMBC Correlations for Structural Confirmation.

| Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |

| Ethyl (SO₂-CH ₂) | Azetidine C2/C4 | Confirms connectivity of ethylsulfonyl group to N |

| Azetidine C3-H | Methanamine CH₂ | Confirms C3 substitution |

| Methanamine CH ₂ | Azetidine C2/C4 | Confirms C3 substitution |

| Methanamine CH ₂ | Azetidine C3 | Confirms C3 substitution |

X-ray Crystallography for Determination of Absolute and Relative Stereochemistry

While NMR provides excellent data for solution-state structures, X-ray crystallography offers an unambiguous and precise determination of the three-dimensional molecular structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed electron density map from which the exact position of each atom can be determined, providing precise bond lengths, bond angles, and torsional angles. nih.gov

For a chiral molecule like a substituted azetidine, X-ray crystallography is the gold standard for determining both relative and absolute stereochemistry. It would definitively establish the conformation of the four-membered ring (i.e., its degree of puckering) and the spatial orientation of the ethylsulfonyl and methanamine groups relative to the ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. youtube.com

For this compound, the IR spectrum would be dominated by characteristic absorptions from the sulfonyl and amine groups.

Sulfonyl (SO₂) Group: The ethylsulfonyl group would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch (νas) typically between 1350-1300 cm⁻¹ and a symmetric stretch (νs) between 1160-1120 cm⁻¹.

Amine (N-H) Group: The primary amine (-NH₂) of the methanamine group would show N-H stretching vibrations in the 3500-3300 cm⁻¹ region. Primary amines typically display two bands in this region corresponding to symmetric and asymmetric stretching. An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.

Aliphatic C-H Group: Stretching vibrations for the sp³-hybridized C-H bonds in the azetidine ring and ethyl group would appear just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range. rsc.org

Table 3: Characteristic IR Absorption Frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium |

| Aliphatic (C-H) | Stretch | 2975 - 2850 | Medium-Strong |

| Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium-Variable |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350 - 1300 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1160 - 1120 | Strong |

High-Resolution Mass Spectrometry for Precise Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 parts per million). scispace.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS provides an exact mass that can be used to deduce a unique molecular formula. nih.gov

For this compound (C₆H₁₄N₂O₂S), HRMS would be used to confirm its elemental composition. When analyzed using a soft ionization technique like Electrospray Ionization (ESI), the molecule would likely be observed as its protonated form, [M+H]⁺. The calculated exact mass of this ion can be compared to the experimentally measured value to validate the molecular formula.

Table 4: HRMS Data for this compound.

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

| Neutral Molecule (M) | C₆H₁₄N₂O₂S | 178.07760 |

| Protonated Molecule [M+H]⁺ | [C₆H₁₅N₂O₂S]⁺ | 179.08542 |

Computational Chemistry and Theoretical Studies of 1 Ethylsulfonylazetidin 3 Yl Methanamine and Azetidine Scaffolds

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like (1-Ethylsulfonylazetidin-3-yl)methanamine at an atomic level. These theoretical studies offer profound insights into the electronic structure, reaction mechanisms, and potential biological interactions of azetidine-containing compounds, guiding experimental work and accelerating discovery.

Advanced Synthetic Applications of 1 Ethylsulfonylazetidin 3 Yl Methanamine Scaffold in Chemical Research

Role as a Versatile Synthetic Building Block in Organic Synthesis

(1-Ethylsulfonylazetidin-3-yl)methanamine serves as a bifunctional building block in organic synthesis, featuring a primary amine and a sulfonamide-protected azetidine (B1206935) ring. The primary amine provides a nucleophilic center for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the facile introduction of this scaffold into larger molecules. The ethylsulfonyl group, an electron-withdrawing moiety, activates the azetidine ring for certain nucleophilic substitutions and also serves as a stable protecting group under various reaction conditions.

The utility of substituted azetidines as building blocks is well-documented in medicinal chemistry for the synthesis of compounds with desirable pharmacokinetic properties. While specific research detailing the extensive use of this compound is not widespread, the general reactivity of 3-aminoazetidine derivatives suggests its potential in the construction of pharmaceutical intermediates and bioactive molecules. The combination of the strained ring and the primary amine functionality makes it an attractive component for creating novel chemical entities with specific three-dimensional arrangements.

Integration into Complex Molecular Architectures and Scaffolds

The incorporation of the this compound scaffold into more complex molecular frameworks, such as macrocycles and polycyclic systems, is an area of growing interest. The defined stereochemistry and rigid nature of the azetidine ring can serve as a valuable tool for controlling the conformation of larger molecules.

| Peptide Length | Cyclization Efficiency with 3-AAz | Post-Cyclization Modification | Reference |

| Tetrapeptide | Greatly improved | Yes | nih.gov |

| Pentapeptide | Greatly improved | Yes | nih.gov |

| Hexapeptide | Greatly improved | Yes | nih.gov |

Utilization as Chiral Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. Chiral amines and their derivatives are frequently employed as ligands for a variety of metal-catalyzed enantioselective transformations. In principle, the chiral nature of a resolved this compound could be exploited in the design of new ligands. The nitrogen atoms of the primary amine and the azetidine ring could coordinate to a metal center, creating a chiral environment for asymmetric reactions.

However, a review of the current scientific literature does not provide specific examples of this compound or its close derivatives being used as chiral ligands in asymmetric catalysis. The synthesis of enantiomerically pure substituted azetidines can be challenging, which may limit their exploration in this application. Nevertheless, the development of efficient methods for the synthesis of chiral tailor-made amino acids using chiral Ni(II) complexes of Schiff bases suggests that similar strategies could potentially be applied to create chiral azetidine-based ligands in the future. nih.govmdpi.comresearchgate.net

Precursors for Other Heterocyclic Systems via Ring Transformations

The inherent ring strain of azetidines makes them susceptible to ring-opening and ring-expansion reactions, providing a pathway to other heterocyclic systems. magtech.com.cn N-sulfonylated azetidines, in particular, can undergo a variety of transformations. For instance, the anionic ring-opening polymerization of N-(tolylsulfonyl)azetidines has been shown to produce linear poly(trimethylenimine) after reductive removal of the tosyl groups. nih.gov

While specific examples of ring transformations starting from this compound are not detailed in the literature, the general reactivity of N-sulfonylazetidines suggests its potential as a precursor to larger nitrogen-containing heterocycles. Ring expansion reactions of azetidines can lead to the formation of pyrrolidines, piperidines, and other larger ring systems, which are prevalent scaffolds in many biologically active compounds. The aminomethyl substituent at the 3-position could potentially influence the regioselectivity of such ring-opening or expansion reactions, offering a route to uniquely substituted heterocyclic derivatives.

Development of Novel Materials Incorporating Azetidine Cores (e.g., Energetic Materials)

The high ring strain of the azetidine core, approximately 25.4 kcal/mol, makes it an attractive scaffold for the development of energetic materials. rsc.org The release of this strain energy upon decomposition can contribute significantly to the energetic output of a material. Consequently, there has been considerable research into the synthesis of densely functionalized azetidines for this purpose. nih.govresearchgate.netchemrxiv.org

Recent work has focused on the scalable synthesis of various azetidines with differing regio- and stereochemistry for their application as novel energetic materials. nih.govresearchgate.netchemrxiv.org These azetidine-based compounds have shown potential as melt-castable explosives and liquid propellant plasticizers. nih.govresearchgate.netchemrxiv.org The introduction of nitro groups onto the azetidine scaffold leads to materials with high densities, favorable oxygen balances, and increased detonation pressures and velocities compared to some state-of-the-art energetic materials. researchgate.net

While research has not specifically detailed the use of this compound in energetic materials, the underlying principles of utilizing the strained azetidine core are directly applicable. The ethylsulfonyl group, while not a typical energetic moiety like a nitro group, could influence the thermal stability and decomposition properties of a resulting material. The aminomethyl group provides a handle for further functionalization, potentially allowing for the introduction of explosophoric groups.

| Property | Advantage of Azetidine Core | Reference |

| Energy Release | High ring strain contributes to energetic output. | rsc.org |

| Density | Can lead to high-density materials. | researchgate.net |

| Detonation Properties | Can improve detonation pressure and velocity. | researchgate.net |

| Versatility | Amenable to functionalization for tuning properties. | nih.govchemrxiv.org |

Future Directions and Emerging Research Avenues in N Sulfonylazetidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Azetidines

The synthesis of azetidines has been a long-standing challenge in organic chemistry. However, recent years have seen the development of a number of novel and sustainable methodologies that are making these valuable compounds more accessible. organic-chemistry.org One of the most promising new approaches is the use of visible-light-mediated intermolecular [2+2] photocycloadditions. rsc.orgnih.govspringernature.com This method, which is characterized by its operational simplicity and mild reaction conditions, allows for the synthesis of highly functionalized azetidines from readily available precursors. nih.gov Another innovative strategy involves the palladium-catalyzed intramolecular amination of unactivated C-H bonds, which provides a direct and efficient route to azetidines and other nitrogen-containing heterocycles. organic-chemistry.org

In addition to these new reaction methodologies, there has also been a focus on developing more sustainable approaches to azetidine (B1206935) synthesis. This includes the use of greener solvents, catalysts, and reagents, as well as the development of one-pot and tandem reactions that minimize waste and improve efficiency. organic-chemistry.org For example, a one-pot synthesis of 1-arenesulfonylazetidines has been developed that uses microwave irradiation and a solid support, eliminating the need for harsh reaction conditions and toxic solvents. organic-chemistry.org

These novel and sustainable synthetic methodologies are not only making azetidines more accessible, but they are also opening up new avenues for the development of novel N-sulfonylazetidine-based compounds with a wide range of potential applications.

Exploration of Undiscovered Reactivity Patterns of the Azetidine Ring System

The azetidine ring system is characterized by a significant amount of ring strain, which is the driving force behind its unique reactivity. rsc.orgrsc.orgresearchgate.net While the reactivity of azetidines is not as pronounced as that of their smaller aziridine (B145994) counterparts, it is still significant enough to allow for a wide range of chemical transformations. rsc.orgrsc.org The exploration of these reactivity patterns is a key area of research in N-sulfonylazetidine chemistry, as it has the potential to lead to the discovery of new and unexpected reactions.

One area of particular interest is the regioselective ring-opening of unsymmetrical azetidines. magtech.com.cn These reactions, which can be catalyzed by Lewis acids or proceed through the formation of quaternary ammonium (B1175870) salts, are highly dependent on the electronic and steric properties of the substituents on the azetidine ring. magtech.com.cn By carefully controlling these factors, it is possible to achieve a high degree of regioselectivity in the ring-opening reaction, leading to the formation of a variety of useful products.

Another area of active research is the use of azetidines in strain-release functionalization reactions. chemrxiv.org These reactions take advantage of the inherent ring strain of the azetidine ring to drive the formation of new chemical bonds. For example, the reaction of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst leads to the formation of bis-functionalized azetidines in a single step. organic-chemistry.org This methodology provides a simple and modular approach to the synthesis of complex azetidine derivatives that would be difficult to prepare using traditional methods.

The continued exploration of the reactivity of the azetidine ring system is sure to lead to the discovery of new and exciting chemical transformations, further expanding the synthetic utility of this versatile heterocyclic scaffold.

Advanced Stereocontrol in Azetidine Functionalization

The development of stereocontrolled methods for the functionalization of azetidines is a critical area of research, as the biological activity of many azetidine-containing compounds is highly dependent on their stereochemistry. nih.govnih.gov A number of different strategies have been developed to address this challenge, including the use of chiral catalysts, auxiliaries, and substrates.

One successful approach has been the use of ligand-controlled diastereodivergent synthesis, in which the stereochemical outcome of a reaction is controlled by the choice of ligand. rsc.org For example, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with exocyclic alkenes containing a four-membered ring can be controlled to produce either the exo or endo spirocyclic pyrrolidine-azetidine derivatives by simply changing the ligand on the copper catalyst. rsc.org

Another powerful strategy is the use of strain-release functionalization reactions of 1-azabicyclobutanes. chemrxiv.org This approach provides a simple, modular, and programmable route to complex stereopure azetidines. The high degree of stereocontrol in these reactions is a result of the rigid, bicyclic nature of the starting material, which directs the approach of the incoming nucleophile to a single face of the molecule.

The continued development of new and improved methods for the stereocontrolled functionalization of azetidines will be essential for the synthesis of enantiomerically pure N-sulfonylazetidine-based compounds with optimized biological activity.

Integration of Artificial Intelligence and Machine Learning in Azetidine Synthesis Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic synthesis, and azetidine chemistry is no exception. nih.govresearchgate.netiscientific.org These powerful computational tools are being used to predict the outcomes of chemical reactions, design novel synthetic routes, and accelerate the discovery of new catalysts and materials. researchgate.net

One of the key advantages of AI and ML is their ability to learn from large datasets of chemical reactions. jetir.org By analyzing this data, these algorithms can identify patterns and trends that would be difficult for a human chemist to discern. This information can then be used to predict the feasibility of a proposed reaction, as well as to suggest optimal reaction conditions.

In the context of azetidine synthesis, AI and ML are being used to address a number of challenges. For example, computational models have been developed to predict which combinations of reactants will successfully form azetidines via photocatalysis. thescience.dev This approach has the potential to save a significant amount of time and resources by eliminating the need for trial-and-error experimentation. thescience.dev

AI and ML are also being used to design novel synthetic routes to complex azetidine-containing molecules. nih.gov These algorithms can explore a vast chemical space and identify synthetic pathways that are more efficient and sustainable than those designed by human chemists.

The continued development and application of AI and ML in azetidine synthesis design is expected to have a transformative impact on the field, leading to the rapid discovery and development of new N-sulfonylazetidine-based compounds with a wide range of applications.

Computational Design of Azetidine-Based Scaffolds for Specific Chemical Functions

Computational design is playing an increasingly important role in the development of new azetidine-based scaffolds with specific chemical functions. nih.govbroadinstitute.orgnih.govresearchgate.netfigshare.com By using molecular modeling and simulation techniques, it is possible to design and evaluate new azetidine derivatives in silico before they are synthesized in the laboratory. This approach has the potential to significantly accelerate the drug discovery process and reduce the cost of research and development.

One of the key applications of computational design in azetidine chemistry is the development of CNS-focused lead-like libraries. nih.govnih.gov The blood-brain barrier (BBB) is a major obstacle to the development of drugs that target the central nervous system. By using computational models to predict the physicochemical and pharmacokinetic properties of azetidine derivatives, it is possible to design compounds that have a high probability of crossing the BBB.

Computational design is also being used to develop azetidine-based scaffolds with specific biological activities. For example, in silico ligand-protein docking studies have been used to design azetidine-2,3-dicarboxylic acid analogues that are potent and selective agonists of NMDA receptors. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.